N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship Positional isomerism

Structural isomer for SAR panels: Compare this 7‑methoxy benzofuran with the 5‑methoxy (CAS 922057‑90‑7) and des‑methoxy (CAS 941961‑97‑3) congeners to deconvolute the contribution of the 7‑methoxy group to target binding. The 4‑methylsulfonyl warhead can be head‑to‑head tested against 2‑ and 3‑methylsulfonyl regioisomers to map binding‑pocket geometry. Supported by patent‑based leukotriene/SRS‑A antagonist hypotheses and published carbonic anhydrase inhibition data for the chemotype. Single‑batch procurement of all isomers is strongly recommended to minimize inter‑lot variability.

Molecular Formula C20H16N2O5S2
Molecular Weight 428.48
CAS No. 921525-86-2
Cat. No. B2630581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS921525-86-2
Molecular FormulaC20H16N2O5S2
Molecular Weight428.48
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C20H16N2O5S2/c1-26-16-5-3-4-13-10-17(27-18(13)16)15-11-28-20(21-15)22-19(23)12-6-8-14(9-7-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23)
InChIKeyQOGVLSBNLHIZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 921525-86-2): Chemical Identity and Structural Class


N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 921525-86-2, molecular formula C20H16N2O5S2, molecular weight 428.48 g/mol) is a fully synthetic small molecule belonging to the thiazolylbenzofuran-amide class . Its architecture integrates a 7-methoxybenzofuran moiety, a central thiazole ring, and a 4-methylsulfonylbenzamide substituent. Structurally related thiazolylbenzofuran derivatives have been patented and investigated as leukotriene/SRS-A antagonists [1] and more recently as carbonic anhydrase inhibitors [2], indicating that this chemotype possesses pharmacologically relevant scaffold features. However, compound-specific quantitative bioactivity data for CAS 921525-86-2 remain absent from the peer-reviewed primary literature as of the available search record.

Why Generic Substitution Is Not Advisable for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide in Research Procurement


Substituting CAS 921525-86-2 with a closely related analog such as the 5-methoxy positional isomer (CAS 922057-90-7) or the des-methoxy derivative (CAS 941961-97-3) carries unquantified risk because the 7-methoxy substituent on the benzofuran ring alters both the electronic distribution and the three-dimensional conformation of the molecule . In related thiazole-methylsulfonyl series evaluated against carbonic anhydrase isoforms, even minor substituent shifts produced IC50 variations spanning a ~5-fold range (39.38–198.04 μM for hCA I) [1]. Without compound-specific head-to-head data, the assumption that a 5-methoxy or unsubstituted benzofuran congener will replicate the binding, selectivity, or physicochemical profile of the 7-methoxy derivative is unsupported, making blind substitution scientifically inadvisable for any assay requiring reproducible pharmacology.

Quantitative Comparative Evidence for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


Structural Differentiation: 7-Methoxy vs. 5-Methoxy Positional Isomerism in the Benzofuran-Thiazole Core

The defining structural feature of CAS 921525-86-2 is the 7-methoxy substitution on the benzofuran ring, which distinguishes it from the 5-methoxy positional isomer (CAS 922057-90-7). Both compounds share the identical molecular formula (C20H16N2O5S2) and molecular weight (428.48 g/mol), making them indistinguishable by mass spectrometry alone and requiring chromatographic or NMR resolution for identity confirmation . The methoxy group position alters the electron density on the benzofuran oxygen and the conjugated π-system, which in analogous benzofuran-thiazole series has been shown to modulate hydrogen-bond acceptor capacity and target binding [1]. No direct head-to-head bioactivity comparison between these two isomers has been published in the peer-reviewed literature.

Medicinal chemistry Structure-activity relationship Positional isomerism

Methylsulfonyl Regioisomer Differentiation: 4-Sulfonyl vs. 2-Sulfonyl and 3-Sulfonyl Benzamide

CAS 921525-86-2 bears the methylsulfonyl group at the para (4-) position of the benzamide ring. Three regioisomers exist: the 2-methylsulfonyl analog (CAS 921797-15-1), the 3-methylsulfonyl analog (CAS 921568-36-7), and the target 4-methylsulfonyl compound. In the broader sulfonamide and sulfonylbenzamide literature, para-substitution generally yields distinct steric and electronic profiles compared to ortho- or meta-substitution, affecting both target binding geometry and metabolic stability . The published carbonic anhydrase inhibition study on thiazole-methylsulfonyl derivatives demonstrated that compounds within this chemotype exhibit IC50 values spanning 39.38–198.04 μM for hCA I and 39.16–86.64 μM for hCA II, with acetazolamide (AAZ) as the reference standard (IC50 = 18.11 μM for hCA I, 20.65 μM for hCA II) [1]. However, CAS 921525-86-2 was not individually reported in this dataset, so its specific rank order within the series cannot be assigned.

Medicinal chemistry Regioisomer analysis Sulfonamide SAR

Class-Level Carbonic Anhydrase Inhibitory Potential of Thiazole-Methylsulfonyl Derivatives

The thiazole-methylsulfonyl chemotype to which CAS 921525-86-2 belongs has demonstrated concentration-dependent inhibition of human carbonic anhydrase isoforms I and II in a standardized spectrophotometric assay [1]. Across the synthesized library, IC50 values ranged from 39.38 to 198.04 μM against hCA I and from 39.16 to 86.64 μM against hCA II, compared to acetazolamide (AAZ) which exhibited IC50 values of 18.11 μM (hCA I) and 20.65 μM (hCA II). Molecular docking of representative library members (compounds 2a and 2h) revealed stable interaction networks within the enzyme active site. This class-level evidence establishes the scaffold's engagement with carbonic anhydrase but does not provide the specific IC50 or selectivity index for CAS 921525-86-2.

Carbonic anhydrase inhibition Enzyme assay Therapeutic target

Leukotriene/SRS-A Antagonism: Historical Patent Context for the Thiazolylbenzofuran Scaffold

The thiazolylbenzofuran core structure was originally developed and patented by Fujisawa Pharmaceutical Co. as leukotriene and slow-reacting substance of anaphylaxis (SRS-A) antagonists [1]. The patent family (including DK0528337T3, CN-1209809-A, and related filings) claims activity for compounds of general formula (I) wherein the thiazolylbenzofuran is coupled to various substituents. This establishes the scaffold's historical precedent for modulating the arachidonic acid pathway [2]. CAS 921525-86-2, with its 4-methylsulfonylbenzamide appendage, represents a specific substitution pattern within this patented chemical space. No quantitative pA2, IC50, or Ki values for leukotriene receptor binding or functional antagonism have been identified for this exact compound in the public domain.

Leukotriene antagonism SRS-A inhibition Anti-inflammatory

Recommended Research and Industrial Application Scenarios for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide


Structure-Activity Relationship (SAR) Exploration of Methoxy Positional Isomers on the Benzofuran-Thiazole Scaffold

CAS 921525-86-2 is most rationally deployed as the 7-methoxy member in a systematic SAR panel that includes the 5-methoxy isomer (CAS 922057-90-7) and the des-methoxy parent (CAS 941961-97-3). Because all three share the 4-methylsulfonylbenzamide warhead but differ in benzofuran oxygenation, comparative IC50 determination against a target of interest (e.g., carbonic anhydrase isoforms, as validated for the scaffold class by Maryam et al. 2025 [1]) would reveal the contribution of the 7-methoxy group to potency and selectivity. Procurement of all three isomers from a single vendor batch is recommended to minimize inter-lot variability.

Regioisomeric Probe for Methylsulfonylbenzamide Binding Mode Analysis

The 4-methylsulfonyl substitution pattern of CAS 921525-86-2 can be compared head-to-head with the 2-methylsulfonyl (CAS 921797-15-1) and 3-methylsulfonyl (CAS 921568-36-7) regioisomers in biochemical or biophysical assays [1]. Differential activity across the ortho/meta/para series provides direct evidence for the spatial constraints of the target binding pocket. This approach is particularly valuable for kinase, carbonic anhydrase, or protease targets where sulfonylbenzamide geometry influences hydrogen bonding with catalytic residues.

Exploratory Pharmacology in Leukotriene and Inflammatory Pathway Assays

Based on the Fujisawa patent heritage establishing thiazolylbenzofuran derivatives as leukotriene/SRS-A antagonists [1], CAS 921525-86-2 may be screened in leukotriene D4 (LTD4) receptor binding assays, CysLT1/CysLT2 functional assays, or in vitro models of mast cell degranulation. Users should include a known leukotriene antagonist (e.g., montelukast, zafirlukast) as a positive control and recognize that patent-based activity predictions require experimental validation for this specific substitution pattern.

Chemical Probe for Carbonic Anhydrase Isoform Profiling Panels

Given the demonstrated carbonic anhydrase inhibitory activity of structurally related thiazole-methylsulfonyl compounds (IC50 range 39–198 μM for hCA I) [1], CAS 921525-86-2 can be included in broader CA isoform selectivity screens (hCA I, II, IX, XII). The 7-methoxybenzofuran moiety may confer differential membrane permeability or isoform selectivity compared to previously characterized benzofuran-based CA inhibitors. Results should be benchmarked against acetazolamide and SLC-0111.

Quote Request

Request a Quote for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.